molecular formula C9H14N2O2 B8053981 4-(Diethoxymethyl)pyrimidine

4-(Diethoxymethyl)pyrimidine

Cat. No.: B8053981
M. Wt: 182.22 g/mol
InChI Key: KUUGMVHCHXZVOI-UHFFFAOYSA-N
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Description

4-(Diethoxymethyl)pyrimidine is a pyrimidine derivative characterized by a diethoxymethyl group (-CH(OEt)₂) at the 4-position of the pyrimidine ring. This structural feature confers unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical development. The compound is synthesized via cyclization reactions involving diethoxymethyl acetate, which facilitates the formation of the acetal-protected pyrimidine core . Its stability under basic conditions and susceptibility to acidic hydrolysis make it suitable for applications requiring controlled release of reactive intermediates, such as in prodrug formulations or heterocyclic compound synthesis .

Properties

IUPAC Name

4-(diethoxymethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-12-9(13-4-2)8-5-6-10-7-11-8/h5-7,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUGMVHCHXZVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=NC=NC=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethoxymethyl)pyrimidine typically involves the reaction of pyrimidine derivatives with diethyl ether and formaldehyde under acidic conditions. One common method includes the use of triethyl orthoformate and ammonium acetate as reagents, which react with functionalized enamines to form the desired pyrimidine derivative .

Industrial Production Methods: Industrial production of 4-(Diethoxymethyl)pyrimidine may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Diethoxymethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Pyrimidine oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
Research has indicated that pyrimidine derivatives, including 4-(Diethoxymethyl)pyrimidine, exhibit significant antimicrobial and anticancer activities. The compound has been studied for its potential to inhibit bacterial growth and its effectiveness against various cancer cell lines. For instance, studies have shown that pyrimidine compounds can target specific enzymes involved in bacterial DNA replication, such as DNA gyrase, making them promising candidates for developing new antibiotics .

Therapeutic Applications
The versatility of the pyrimidine scaffold allows for modifications that enhance its therapeutic efficacy. Recent advancements have demonstrated that pyrimidines can be designed to interact with multiple biological targets, which is crucial for treating complex diseases like cancer and infections . The potential of 4-(Diethoxymethyl)pyrimidine as a therapeutic agent is being explored in various studies focusing on its pharmacokinetic properties and biological activity.

Inhibition of Cancer Cell Proliferation
Pyrimidine derivatives have been shown to possess anti-proliferative properties against various cancer cell lines. For example, compounds derived from the pyrimidine structure have demonstrated effectiveness against human colon cancer, leukemia, and skin cancer cell lines . The ability of these compounds to inhibit cell growth makes them valuable in the development of new anticancer therapies.

Mechanism of Action
The biological activity of 4-(Diethoxymethyl)pyrimidine is often linked to its ability to interfere with critical cellular processes. For instance, some studies suggest that pyrimidine derivatives can act as inhibitors of key enzymes involved in cancer cell metabolism or DNA repair mechanisms . This targeted approach enhances their potential as selective therapeutic agents.

Industrial Applications

Synthesis of Complex Molecules
In addition to its biological applications, 4-(Diethoxymethyl)pyrimidine serves as a valuable intermediate in organic synthesis. It is used as a building block for creating more complex chemical entities that may possess desirable properties for various industrial applications . This includes the development of new materials and chemical processes that leverage the unique characteristics of the pyrimidine ring.

Data Table: Key Applications of 4-(Diethoxymethyl)pyrimidine

Application Area Description References
Antimicrobial Activity Effective against various bacterial strains; potential for antibiotic development
Anticancer Activity Inhibits proliferation in cancer cell lines; targets specific cellular enzymes
Organic Synthesis Building block for synthesizing complex molecules; used in material development
Therapeutic Development Potential use in treating infections and cancers; ongoing research into efficacy

Case Studies

  • Antibacterial Activity Study
    A study focused on the synthesis of pyrimidine derivatives revealed that certain modifications to the 4-(Diethoxymethyl)pyrimidine structure significantly enhanced its antibacterial properties against resistant strains like MRSA . The findings suggest pathways for developing new antibiotics targeting bacterial topoisomerases.
  • Cancer Therapeutics Research
    Another research effort evaluated the anti-proliferative effects of modified pyrimidines on various cancer cell lines. Results indicated that derivatives of 4-(Diethoxymethyl)pyrimidine showed promising results in inhibiting cell growth and inducing apoptosis in targeted cancer cells . This study underscores the importance of structural modifications in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 4-(Diethoxymethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

4-Hydroxypyrimidine (CAS 4562-27-0)

  • Structural Differences : 4-Hydroxypyrimidine replaces the diethoxymethyl group with a hydroxyl (-OH) at the 4-position, resulting in a polar, hydrogen-bonding-capable molecule.
  • Synthesis and Reactivity : Unlike 4-(Diethoxymethyl)pyrimidine, 4-hydroxypyrimidine lacks acetal protection, making it more reactive in nucleophilic substitutions. Its synthesis typically involves direct hydroxylation or hydrolysis of halogenated precursors.
  • Applications : The hydroxyl group enhances solubility in aqueous environments, favoring its use in medicinal chemistry for kinase inhibitors or antiviral agents. However, its polarity limits blood-brain barrier penetration compared to the lipophilic diethoxymethyl derivative .

Chloro- and Fluoro-Substituted Pyrimidines

  • Examples : 4-Chloro-5-fluoro-2-methylpyridine () and 4-chloro-5-fluoropyrimidin-2-amine.
  • Structural and Functional Differences : Halogen substituents (Cl, F) increase electronegativity and stability, enhancing resistance to metabolic degradation. For instance, 4-chloro derivatives are common in agrochemicals due to their prolonged activity.
  • Synthesis : These compounds are synthesized via halogenation reactions using reagents like POCl₃ or direct substitution, contrasting with the acetal-based route for 4-(Diethoxymethyl)pyrimidine .
  • Applications : Chloro-pyrimidines are prevalent in herbicides (e.g., sulfonylurea analogs), while fluoro derivatives are used in PET imaging probes due to fluorine’s isotopic properties .

4-Oxo-1,4-Dihydropyrimidine Derivatives

  • Examples : 2-mercapto-4-oxo-6-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carbonitrile ().
  • Structural Differences : The 4-oxo group and saturated N1-C4 bond create a planar, conjugated system, enabling π-π stacking interactions absent in 4-(Diethoxymethyl)pyrimidine.
  • Synthesis : Alkylation with iodopropane or benzoyl chlorides under mild conditions (room temperature, DMF) yields these derivatives, contrasting with the high-temperature cyclization required for diethoxymethyl analogs .
  • Applications: These compounds exhibit notable antibacterial activity against Gram-positive strains, attributed to their electron-withdrawing groups (e.g., cyano, thioether) .

Bicyclic Pyrimidine Systems

  • Examples : Pyrimido[4,5-d]pyrimidines () and isoxazolo[4,5-d]pyrimidines ().
  • Structural Differences: Bicyclic frameworks increase rigidity and steric hindrance, reducing conformational flexibility compared to monocyclic 4-(Diethoxymethyl)pyrimidine.
  • Synthesis : Multi-step cyclization using triethyl orthoformate or diethoxymethyl acetate is required, often yielding fused heterocycles with enhanced thermal stability .
  • Applications : These systems are explored as kinase inhibitors (e.g., JAK2/STAT3 pathways) due to their ability to mimic ATP-binding motifs .

Data Table: Comparative Analysis of Pyrimidine Derivatives

Compound Key Substituent(s) Synthesis Method Key Properties Applications References
4-(Diethoxymethyl)pyrimidine C4-diethoxymethyl Cyclization with diethoxymethyl acetate Lipophilic, acid-labile acetal Prodrugs, synthetic intermediates
4-Hydroxypyrimidine C4-hydroxyl Hydrolysis of halogenated precursors Polar, hydrogen-bonding Kinase inhibitors, antiviral agents
4-Chloro-5-fluoro-pyrimidine C4-Cl, C5-F Halogenation with POCl₃ or SF₄ Electronegative, metabolically stable Agrochemicals, PET imaging
4-Oxo-dihydropyrimidine C4-oxo, N1-C4 single bond Alkylation with iodopropane/DMF Planar, π-conjugated Antibacterial agents
Pyrimido[4,5-d]pyrimidine Bicyclic fused system Multi-step cyclization Rigid, thermally stable Kinase inhibitors

Key Research Findings

  • Reactivity : The diethoxymethyl group in 4-(Diethoxymethyl)pyrimidine enables selective deprotection under acidic conditions, a feature exploited in prodrug design . In contrast, 4-hydroxypyrimidine’s hydroxyl group participates in hydrogen bonding, influencing target binding affinity .
  • Biological Activity : Chloro/fluoro derivatives exhibit prolonged half-lives in vivo due to halogen-induced metabolic resistance, whereas 4-oxo-dihydropyrimidines show rapid bacterial membrane disruption .
  • Synthetic Utility : Bicyclic pyrimidines require advanced synthetic strategies but offer high specificity in drug-target interactions compared to simpler analogs .

Biological Activity

4-(Diethoxymethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

4-(Diethoxymethyl)pyrimidine features a pyrimidine ring substituted with diethoxymethyl groups. This specific substitution pattern enhances its reactivity and biological activity, allowing it to interact with various biological targets, including enzymes and receptors.

The biological activity of 4-(Diethoxymethyl)pyrimidine is primarily attributed to its ability to modulate enzyme activity. Research indicates that this compound can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with receptors to influence cellular signaling pathways.

Biological Activities

  • Antimicrobial Properties : Studies have shown that 4-(Diethoxymethyl)pyrimidine exhibits antimicrobial activity against various pathogens. Its derivatives have been tested for efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against strains such as Staphylococcus aureus and Listeria monocytogenes .
  • Antiviral Activity : The compound has been investigated for its potential antiviral properties, particularly in inhibiting viral replication processes. This is linked to its ability to interfere with enzymes critical for viral lifecycle maintenance .
  • Anticancer Potential : Research indicates that 4-(Diethoxymethyl)pyrimidine derivatives may act as inhibitors of cancer cell growth. They have shown promise in preclinical studies as agents that can induce apoptosis in cancer cells and inhibit angiogenesis .

Table 1: Summary of Biological Activities of 4-(Diethoxymethyl)pyrimidine

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive bacteria
AntiviralInhibits viral replication
AnticancerInduces apoptosis and inhibits cancer growth
Anti-inflammatoryInhibits enzymes involved in inflammatory pathways

Notable Research Findings

  • A study published in the Chemical and Pharmaceutical Bulletin highlighted the synthesis of various derivatives of 4-(Diethoxymethyl)pyrimidine, which were evaluated for their biological activities, demonstrating significant promise as therapeutic agents .
  • Another research article discussed the compound's mechanism of action, revealing its interaction with specific molecular targets that could lead to diverse therapeutic applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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